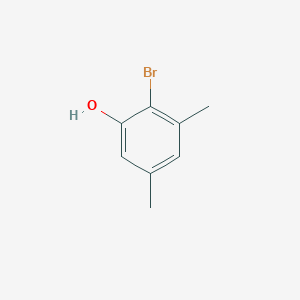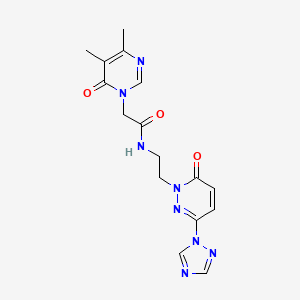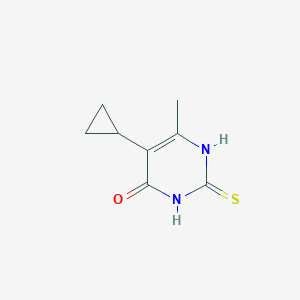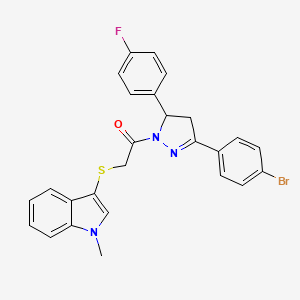
(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((Z)-(1-(thiophen-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((Z)-(1-(thiophen-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C15H15N3OS2 and its molecular weight is 317.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial, Antiurease, and Antioxidant Activities
The compound has been explored for its potential in creating derivatives with significant antibacterial, antiurease, and antioxidant activities. A study synthesized a series of compounds, including a structure similar to the one you're interested in, demonstrating effective antiurease and antioxidant activities. These findings suggest the compound's derivatives could serve as a foundation for developing new therapeutic agents targeting bacterial infections and oxidative stress-related diseases (Sokmen et al., 2014).
Catalytic Behavior in Ethylene Polymerization
Research into the catalytic capabilities of derivatives, including the compound of interest, revealed their potential in polymer science. Specifically, trichlorozirconium η2-hydrazonides derived from reactions involving similar compounds have shown promising activities in ethylene polymerization, leading to the production of polyethylenes with ultra-high molecular weights. This application underscores the compound's versatility and its derivatives' potential in industrial polymer synthesis (Duan et al., 2016).
Antimicrobial and Antifungal Activities
Another area of application is in the development of new antimicrobial and antifungal agents. A study synthesized derivatives of the compound and tested them for antimicrobial and antifungal activities. The results highlighted some compounds with significant efficacy, suggesting potential for these derivatives in combating microbial infections and fungal diseases (Turan-Zitoun et al., 2018).
Anti-inflammatory Agents
Derivatives of the compound have also been explored for their potential as anti-inflammatory agents. One investigation synthesized novel thiazole compounds, including structures related to the compound of interest, and evaluated their anti-inflammatory activity. The study found that these compounds could significantly inhibit carrageenin-induced oedema, indicating their potential as anti-inflammatory drugs (Helal et al., 2013).
Dye-sensitized Solar Cells
In the realm of renewable energy, derivatives of the compound have been used to study the effect of conjugated linkers on the performance of dye-sensitized solar cells. A particular derivative, featuring furan as a conjugated linker, demonstrated an improved solar energy-to-electricity conversion efficiency, highlighting the potential of these compounds in enhancing the efficiency of renewable energy technologies (Kim et al., 2011).
Propiedades
IUPAC Name |
(Z)-3-(furan-2-ylmethyl)-4-methyl-N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-11-10-21-15(18(11)9-13-5-3-7-19-13)17-16-12(2)14-6-4-8-20-14/h3-8,10H,9H2,1-2H3/b16-12-,17-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSPTINMCSTDSZ-VSVGQYOLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NN=C(C)C2=CC=CS2)N1CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=N\N=C(\C)/C2=CC=CS2)/N1CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2367328.png)


![4-[(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2367333.png)


![N-(cyanomethyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2367338.png)
![3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2367339.png)



![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)
![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)
